molecular formula C16H12O5S B2514902 2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate CAS No. 869080-74-0

2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate

Cat. No.: B2514902
CAS No.: 869080-74-0
M. Wt: 316.33
InChI Key: QGHVRIARKCEZEX-UHFFFAOYSA-N
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Description

2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This particular compound is characterized by the presence of a phenyl group at the 3-position and a methanesulfonate ester at the 7-position of the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate typically involves the O-sulfonation of 7-hydroxy-2H-chromen-2-one derivatives. One common method includes the reaction of 7-hydroxy-2H-chromen-2-one with methanesulfonyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature for a few hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding 7-hydroxy derivative.

    Oxidation and Reduction: The chromen-2-one core can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Methanesulfonyl Chloride: Used for the sulfonation reaction.

    Triethylamine: Acts as a base in the sulfonation reaction.

    Dichloromethane: Common solvent for the reactions.

Major Products Formed

    7-Hydroxy-2H-chromen-2-one: Formed upon hydrolysis of the methanesulfonate ester.

    Various Substituted Derivatives: Formed through substitution reactions with different nucleophiles.

Scientific Research Applications

2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate is not fully elucidated. like other coumarins, it is believed to interact with various molecular targets, including enzymes and receptors. The methanesulfonate group may enhance the compound’s solubility and facilitate its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate is unique due to the presence of both a phenyl group and a methanesulfonate ester, which may confer distinct chemical and biological properties compared to other coumarin derivatives.

Properties

IUPAC Name

(2-oxo-3-phenylchromen-7-yl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5S/c1-22(18,19)21-13-8-7-12-9-14(11-5-3-2-4-6-11)16(17)20-15(12)10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHVRIARKCEZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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